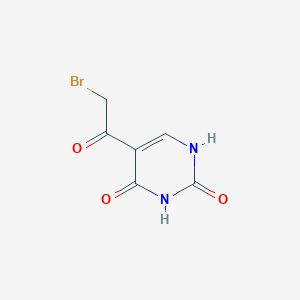

5-(Bromoacetyl)pyrimidine-2,4(1h,3h)-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

34034-07-6 |

|---|---|

Molecular Formula |

C6H5BrN2O3 |

Molecular Weight |

233.02 g/mol |

IUPAC Name |

5-(2-bromoacetyl)-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C6H5BrN2O3/c7-1-4(10)3-2-8-6(12)9-5(3)11/h2H,1H2,(H2,8,9,11,12) |

InChI Key |

DGMCKJPPFSDVCN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)C(=O)CBr |

Origin of Product |

United States |

The α Bromoacetyl Moiety: a Reactive Handle for Synthesis

Role in Organic Synthesis and Functionalization

The primary reactivity of the α-bromoacetyl group stems from the electrophilic nature of the carbon atom adjacent to the carbonyl group, which is further activated by the electron-withdrawing bromine atom. This makes it an excellent substrate for nucleophilic substitution reactions. This reactivity is harnessed by synthetic chemists to forge new carbon-heteroatom and carbon-carbon bonds, serving as a linchpin in the synthesis of various heterocyclic compounds.

For instance, the bromoacetyl group can react with a wide range of nucleophiles, including amines, thiols, and carbanions, to initiate cyclization reactions, leading to the formation of fused ring systems. nih.gov This strategy is pivotal in creating novel molecular scaffolds that can be screened for biological activity. One documented method for the synthesis of 5-bromoacetyl uracils involves a Stille reaction, highlighting the use of modern cross-coupling techniques to access these valuable intermediates. conicet.gov.ar

Halogenated and Acetylated Pyrimidines: a Fertile Ground for Research

Overview of Research Perspectives

Halogenated Pyrimidines: The introduction of a halogen atom, such as bromine, onto the pyrimidine ring can significantly alter the molecule's biological activity. 5-Bromouracil, for example, is a well-known base analog of thymine (B56734) that can be incorporated into DNA and induce mutations, making it a valuable tool in molecular biology research and an antimetabolite with therapeutic applications. nih.govwikipedia.org The presence of bromine can enhance the lipophilicity of the compound, potentially improving its cell membrane permeability. Furthermore, bromine-containing compounds have shown promise as anticancer agents due to their ability to interact with cancer cells and induce cell death. nih.gov

Acetylated Pyrimidines: The acetyl group, particularly at the C-5 position, serves as a versatile precursor for the synthesis of fused heterocyclic systems like pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines. The acetyl group's carbonyl functionality is a key site for condensation and cyclization reactions, enabling the construction of bicyclic and polycyclic structures with diverse biological properties. xisdxjxsu.asia Research into 5-acetylpyrimidine (B120317) derivatives has led to the discovery of compounds with antidiabetic and anticancer activities. xisdxjxsu.asia

The combination of both a halogen (bromo) and an acetyl group in this compound creates a bifunctional molecule with enhanced reactivity and a high potential for serving as a precursor to novel, biologically active compounds. The ongoing exploration of halogenated and acetylated pyrimidines continues to yield new therapeutic leads and expand the toolkit of synthetic organic chemistry.

Strategies for Introducing the Bromoacetyl Group onto Pyrimidine-2,4(1H,3H)-dione Scaffolds

The introduction of a bromoacetyl group at the C-5 position of the pyrimidine-2,4(1H,3H)-dione (uracil) ring is a key synthetic challenge. Various strategies have been developed to achieve this functionalization, primarily revolving around the direct bromination of an acetylated precursor or building the ring system from pre-functionalized components.

Direct Bromination Reactions of Acetylated Pyrimidine-2,4(1H,3H)-diones

A primary and straightforward method for synthesizing this compound involves the direct bromination of its precursor, 5-acetylpyrimidine-2,4(1H,3H)-dione (5-acetyluracil). This reaction targets the α-carbon of the acetyl group.

A common procedure involves the bromination of 5-acetyluracil in an acetic acid solvent, which yields 5-bromoacetyluracil in high yields. acs.org This method is effective due to the activation of the methylene (B1212753) group by the adjacent carbonyl, making it susceptible to electrophilic attack by bromine. The reactivity of the resulting halide is significant; for instance, its half-life in water at reflux temperatures is less than 30 minutes, leading to hydrolysis to form 5-glycolyluracil. acs.orgnih.gov This high reactivity makes it a versatile intermediate for subsequent nucleophilic substitution reactions. acs.orgnih.gov

| Starting Material | Reagent | Solvent | Product | Yield | Ref. |

| 5-Acetyluracil | Bromine (Br₂) | Acetic Acid | 5-Bromoacetyluracil | High | acs.org |

Synthesis via Haloketone Precursors and Subsequent Cyclization

An alternative to direct functionalization of the pre-formed uracil (B121893) ring is the construction of the pyrimidine-dione system from acyclic precursors that already contain a haloketone moiety. This approach involves cyclization reactions to form the final heterocyclic framework.

While direct examples for this compound are less common in literature, analogous syntheses demonstrate the principle. For instance, pyrimidine rings can be constructed through the condensation of urea or its derivatives with β-dicarbonyl compounds or their equivalents. Theoretically, a suitably substituted haloketone precursor could be condensed with urea to form the desired pyrimidine-dione ring.

Furthermore, existing pyrimidine derivatives can be modified using haloketone reagents. For example, 5,6-diaminouracil derivatives can be fused with α-bromoacetophenones to yield complex heterocyclic systems. nih.gov This highlights the utility of haloketones in building upon the pyrimidine-2,4(1H,3H)-dione scaffold.

Multi-Component Reactions for the Construction of Substituted Pyrimidine-2,4(1H,3H)-dione Frameworks with Bromoacetyl Functionality

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating portions of all starting materials. nih.govsemanticscholar.org These reactions are valued for their atom economy, operational simplicity, and ability to quickly generate molecular diversity. semanticscholar.orgniscpr.res.in

The synthesis of pyrimidine-2,4(1H,3H)-dione derivatives can be achieved through MCRs, such as the well-known Biginelli reaction. chemijournal.com This reaction typically involves the condensation of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea or thiourea (B124793). chemijournal.com To construct a framework with a bromoacetyl functionality, one of the starting components would need to contain this group or a precursor. For instance, a three-component reaction could potentially involve an aldehyde, urea, and a β-keto ester containing a bromoacetyl moiety.

Several MCRs have been developed for synthesizing fused pyrimidine systems. For example, pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones can be prepared via a three-component condensation of barbituric acid, an aromatic aldehyde, and malononitrile. nih.gov Similarly, furo[2,3-d]pyrimidine-2,4(1H,3H)-diones have been synthesized from cyclic 1,3-diketones, aldehydes, and aryl isocyanides in water. niscpr.res.in These examples showcase the versatility of MCRs in building diverse pyrimidine-dione frameworks, a strategy that could be adapted to incorporate bromoacetyl functionality.

Optimization of Reaction Conditions and Synthetic Pathways for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be modulated include the choice of catalyst, solvent, and temperature.

Catalytic Approaches in Bromoacetylation

The bromination of the acetyl group on the pyrimidine-dione ring can be influenced by catalytic methods. While the direct bromination of 5-acetyluracil often proceeds without a catalyst, related brominations of the uracil ring itself benefit from various catalytic systems. acs.org

For the C-5 bromination of uracil nucleosides, a range of halogenating agents and catalysts have been explored. These include N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBH). nih.gov The efficiency of these reagents can be enhanced by the addition of Lewis acids, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), which can lead to smoother and faster reactions. nih.gov Organic acids like p-toluenesulfonic acid (TsOH) have also been shown to effectively catalyze such brominations. nih.gov Applying these catalytic principles to the α-bromination of the 5-acetyl group could potentially improve reaction rates and selectivity.

| Brominating Agent | Catalyst | Substrate | Benefit | Ref. |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Uridine derivatives | Enhanced efficiency | nih.gov |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | p-Toluenesulfonic acid (TsOH) | Uridine derivatives | Efficient catalysis | nih.gov |

Solvent Effects and Reaction Parameter Modulation

The choice of solvent plays a critical role in the synthesis of uracil derivatives, affecting both stability and reactivity. nih.gov Computational studies have shown that solvent polarity significantly influences the properties of uracil derivatives. nih.govresearchgate.net

In the context of bromination, reactions are often more effective in polar aprotic solvents like acetonitrile (CH₃CN) and dimethylformamide (DMF), which can facilitate shorter reaction times. nih.gov In contrast, protic solvents such as methanol (MeOH) have been found to be less efficient for bromination reactions of uracil derivatives. nih.gov The original synthesis of 5-bromoacetyluracil from 5-acetyluracil specifically utilizes acetic acid as the solvent. acs.orgnih.gov The acidic nature and polarity of this solvent are well-suited for the electrophilic substitution reaction. The selection of an appropriate solvent is therefore a key parameter to modulate for optimizing the synthesis of this compound.

| Solvent Type | Examples | Effect on Bromination | Ref. |

| Polar Aprotic | Acetonitrile (CH₃CN), Dimethylformamide (DMF) | Efficient, shorter reaction times | nih.gov |

| Polar Protic | Methanol (MeOH) | Less efficient | nih.gov |

| Acidic | Acetic Acid | Effective for bromination of 5-acetyluracil | acs.org |

Nucleophilic Substitution Reactions at the Bromoacetyl Moiety

The bromoacetyl group at the C5 position of the uracil ring is a potent electrophilic site. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions, primarily with nitrogen and sulfur nucleophiles. This reactivity is central to the construction of a wide array of fused and hybrid heterocyclic systems.

Reactions with Amines and Heterocyclic Nucleophiles for Fused Systems (e.g., Imidazo[1,2-a]pyridine (B132010) formation)

The α-bromo ketone functionality readily reacts with various amine nucleophiles. A prominent application of this reactivity is in the synthesis of fused nitrogen-containing heterocycles. For instance, in a reaction analogous to the well-established synthesis of imidazo[1,2-a]pyridines, this compound can be expected to react with 2-aminopyridines. This reaction typically proceeds via an initial SN2 reaction where the amino group of the pyridine (B92270) displaces the bromide, followed by an intramolecular cyclization and dehydration to yield the fused imidazo[1,2-a]pyridine system.

This strategy can be extended to other amino-heterocycles, providing access to a variety of fused systems. The general reaction scheme involves the nucleophilic attack of the exocyclic amino group on the α-carbon of the bromoacetyl moiety, followed by cyclization involving a ring nitrogen.

Table 1: Examples of Fused Heterocyclic Systems from Reactions with Amino-heterocycles

| Reactant | Expected Fused Product Core |

|---|---|

| 2-Aminopyridine | Imidazo[1,2-a]pyridine |

| 2-Aminopyrimidine | Imidazo[1,2-a]pyrimidine |

| 2-Aminothiazole (B372263) | Imidazo[2,1-b]thiazole |

Cyclocondensation Reactions with Thiourea and Related Reagents

The reaction of α-haloketones with thiourea is a classic and efficient method for the synthesis of 2-aminothiazole derivatives, known as the Hantzsch thiazole (B1198619) synthesis. In this context, this compound serves as the α-haloketone component. The reaction proceeds through the initial formation of a thiouronium salt by the nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the bromine. This is followed by an intramolecular cyclization where one of the nitrogen atoms of the thiourea attacks the carbonyl carbon, and subsequent dehydration to yield the 2-aminothiazole ring fused or linked to the pyrimidine core. researchgate.netmdpi.comresearchgate.net

This cyclocondensation reaction is a powerful tool for introducing a 2-aminothiazole moiety, a common pharmacophore, onto the pyrimidine scaffold. Variations of this reaction using substituted thioureas or thioamides can lead to a diverse range of substituted thiazole derivatives.

Reactivity of the Pyrimidine-2,4(1H,3H)-dione Nitrogen Atoms

The uracil ring contains two nitrogen atoms at positions 1 and 3, both of which are potential sites for chemical modification, typically through alkylation or acylation. nih.gov The reactivity of these nitrogens can be influenced by the reaction conditions, such as the choice of base and solvent. nih.govresearchgate.net In the presence of a base, one or both of the N-H protons can be abstracted to form anionic species, which are more nucleophilic.

Alkylation of the N1 and N3 positions of the uracil ring is a common strategy to modify the properties of the molecule. researchgate.netconicet.gov.ar For this compound, selective alkylation at N1 or N3, or dialkylation at both positions, could be achieved by carefully controlling the stoichiometry of the alkylating agent and the reaction conditions. This allows for the introduction of various functional groups, which can influence the molecule's biological activity and physical properties. It is important to note that the bromoacetyl moiety is also susceptible to nucleophilic attack, so chemoselective reactions at the ring nitrogens would require careful planning, potentially involving protection-deprotection strategies for the bromoacetyl group if necessary.

Formation of Complex Heterocyclic Hybrids Utilizing this compound as a Building Block

The bifunctional nature of this compound makes it an ideal candidate for use in multicomponent reactions (MCRs) to construct complex heterocyclic hybrids. researchgate.netnih.govbeilstein-journals.orgnih.gov MCRs, where three or more reactants combine in a single synthetic operation, offer a highly efficient route to molecular diversity.

This compound can participate in MCRs by providing two reactive sites: the electrophilic bromoacetyl group and the nucleophilic/acidic sites on the pyrimidine ring. For example, a one-pot reaction involving this compound, an amine, and another component could lead to the formation of a complex molecule where a new heterocyclic ring is formed via reaction at the bromoacetyl moiety, and the amine could potentially also react at the pyrimidine ring or be incorporated into a larger fused system. The versatility of this building block allows for the generation of libraries of complex molecules with potential applications in drug discovery. nih.govrsc.org

Strategies for Further Functionalization of the Pyrimidine Ring

Beyond the reactivity of the bromoacetyl group and the ring nitrogens, the pyrimidine ring itself can be further functionalized. The C6 position of the uracil ring is susceptible to electrophilic attack, particularly when the ring is activated. mdpi.com While the bromoacetyl group at C5 is electron-withdrawing, which can deactivate the ring towards electrophilic substitution, specific reactions can still be employed.

Potential functionalization strategies could include:

Halogenation: Introduction of another halogen at the C6 position.

Nitration: Although challenging due to the deactivating nature of the existing substituents, nitration could potentially be achieved under forcing conditions. nih.gov

Coupling Reactions: The C6 position could be a site for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, if it is first functionalized with a suitable group (e.g., a halogen). researchgate.net

These modifications would provide another layer of structural diversity to the derivatives of this compound, allowing for the fine-tuning of their chemical and biological properties.

Mechanistic Investigations of Biological Activities Exhibited by 5 Bromoacetyl Pyrimidine 2,4 1h,3h Dione Derivatives

Enzyme Inhibition Mechanisms and Target Identification

Derivatives of 5-(Bromoacetyl)pyrimidine-2,4(1H,3H)-dione have been investigated for their inhibitory potential against a range of enzymes critical to cellular processes. The pyrimidine-dione core serves as a versatile scaffold for designing inhibitors that can interact with the active sites of these enzymes, while the substituent at the 5-position can be tailored to enhance potency and selectivity.

Interaction with Nucleic Acid Synthesis Enzymes

The structural similarity of the pyrimidine-2,4(1H,3H)-dione core to the natural pyrimidine (B1678525) bases, uracil (B121893) and thymine (B56734), makes it a prime candidate for interacting with enzymes involved in nucleic acid synthesis. Pyrimidine derivatives are known to disrupt DNA synthesis and cell division, which is a key mechanism of action for several anticancer agents like 5-fluorouracil. nih.gov For instance, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a related brominated pyrimidine derivative, inhibits DNA synthesis by being incorporated into DNA during replication, leading to cell cycle arrest and apoptosis. nih.gov While direct studies on this compound are limited, it is plausible that its derivatives could interfere with enzymes such as DNA and RNA polymerases or other enzymes involved in nucleotide metabolism, thereby disrupting the synthesis of nucleic acids.

Inhibition of Specific Kinases (e.g., Bruton's Tyrosine Kinase)

Kinases are a major class of enzymes that are frequently dysregulated in diseases like cancer, making them attractive therapeutic targets. The pyrimidine scaffold is a common feature in many kinase inhibitors. While specific studies on this compound are not extensively documented, research on related pyrimidine derivatives highlights their potential as kinase inhibitors. For example, novel aminopyrimidine-2,4-diones have been synthesized and evaluated as dual-target inhibitors of BRD4 and PLK1, showing excellent cytotoxic activity against various cancer cell lines. nih.gov In these derivatives, the pyrimidine-dione core was observed to form hydrogen bond interactions with key amino acid residues like Asn140 in the enzyme's active site, while other parts of the molecule engaged in hydrophobic interactions. nih.gov This suggests that the pyrimidine-2,4(1H,3H)-dione moiety can serve as an effective anchor for kinase inhibition.

Modulation of Other Biological Targets

The versatility of the pyrimidine-2,4(1H,3H)-dione scaffold allows for its derivatives to interact with a diverse range of other biological targets.

Ecto-5'-nucleotidase (CD73): This enzyme is a key target in cancer immunotherapy due to its role in producing immunosuppressive adenosine (B11128) in the tumor microenvironment. A series of novel 5-(pyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione derivatives have been developed as potent and orally bioavailable inhibitors of CD73. nih.gov One of the most potent compounds from this series, 35j , exhibited remarkable inhibitory activity in both enzymatic and cellular assays and demonstrated significant tumor growth inhibition in a mouse model. nih.gov

α-amylase and α-glucosidase: These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. While direct evidence for this compound is lacking, pyrano[2,3-d]pyrimidine dione (B5365651) derivatives have been synthesized and shown to possess urease inhibitory activity, a related area of enzyme inhibition. nih.gov

Phosphodiesterase 3 (PDE3): This enzyme is involved in cardiovascular function, and its inhibitors are used in the treatment of heart failure. The broad biological activity of pyrimidine derivatives suggests that they could potentially be developed as inhibitors for this class of enzymes as well.

Below is a table summarizing the inhibitory activities of selected pyrimidine-2,4(1H,3H)-dione derivatives against various biological targets.

| Derivative Class | Target Enzyme | Key Findings | Reference |

| 5-Aryl ethylidene aminopyrimidine-2,4-diones | BRD4/PLK1 | Dual-target inhibition, cytotoxic against cancer cells. | nih.gov |

| 5-(Pyridazin-3-yl)pyrimidine-2,4(1H,3H)-diones | Ecto-5'-nucleotidase (CD73) | Potent and orally bioavailable inhibitors with in vivo efficacy. | nih.gov |

| 5-Nitropyrimidine-2,4-dione analogues | Inducible Nitric Oxide Synthase (iNOS) | Inhibition of nitric oxide production and iNOS activity. | nih.gov |

| Pyrano[2,3-d]pyrimidine diones | Urease | Demonstrated urease inhibitory activity. | nih.gov |

Molecular Basis of Ligand-Protein Interactions

The inhibitory activity of this compound derivatives is underpinned by a combination of non-covalent and potentially covalent interactions with their target proteins.

Halogen Bonding and Non-Covalent Interactions

Non-covalent interactions are crucial for the initial binding and orientation of the inhibitor within the enzyme's active site. The pyrimidine-dione ring can participate in hydrogen bonding through its nitrogen and oxygen atoms, as well as π-π stacking interactions with aromatic amino acid residues. nih.gov The bromine atom in the bromoacetyl group can also engage in halogen bonding, a directional non-covalent interaction between a halogen atom and a Lewis base, which can contribute to the binding affinity and selectivity of the inhibitor. Furthermore, hydrophobic interactions between the pyrimidine ring and nonpolar residues in the active site can further stabilize the enzyme-inhibitor complex. nih.gov For instance, in the case of aminopyrimidine-2,4-dione inhibitors of BRD4, the pyrimidine-dione core was found to be embedded between Tyr97 and Pro82, forming hydrophobic interactions. nih.gov

Covalent Modification Mechanisms (if applicable through the bromoacetyl group)

The bromoacetyl group is a well-known reactive moiety that can act as an electrophile, making it capable of forming covalent bonds with nucleophilic residues in proteins, such as cysteine, histidine, and lysine. This type of irreversible inhibition is often referred to as suicide inhibition. youtube.com The formation of a covalent bond can lead to potent and long-lasting inhibition of the target enzyme. While direct evidence for covalent modification by this compound is not prominently available in the reviewed literature, the presence of the bromoacetyl group strongly suggests this as a potential mechanism of action. The pyrimidine-dione scaffold would first guide the molecule to the active site through non-covalent interactions, after which the bromoacetyl group could react with a nearby nucleophilic residue, leading to irreversible inactivation of the enzyme. This dual mechanism of initial non-covalent binding followed by covalent modification can result in highly specific and potent enzyme inhibitors.

Structure-Activity Relationship (SAR) Studies and Pharmacophore Elucidation

The biological activities of derivatives based on the this compound scaffold are profoundly influenced by their molecular structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how specific chemical features of these molecules contribute to their biological potency. By systematically modifying the core structure and evaluating the corresponding changes in activity, researchers can identify the key functional groups and spatial arrangements—collectively known as the pharmacophore—that are essential for interaction with biological targets.

Correlating Structural Modifications with Biological Potency

The potency and selectivity of pyrimidine-2,4(1H,3H)-dione derivatives are highly dependent on the nature and placement of various substituents on the core ring structure. nih.gov Research has shown that modifications at several positions can dramatically alter the biological effects, including antiviral and anticancer activities.

Substitutions at the N-1 position of the pyrimidine ring with homocyclic groups, such as cyclopropyl (B3062369) or phenyl, have been shown to yield compounds with significant antiviral activity against both HIV-1 and HIV-2. nih.gov Similarly, the addition of a benzoyl group at the C-6 position has been identified as a major contributor to antiviral potency. nih.gov

The C-5 position is also critical for modulating activity. Studies on related pyrrolo[2,3-d]pyrimidine antifolates demonstrated that the size of an alkyl group at the C-5 position dictates the inhibitory activity against enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS). nih.gov For instance, increasing the length of the 5-alkyl group can be detrimental to TS inhibition, possibly due to steric hindrance within the enzyme's active site. nih.gov

The electronic properties of substituents also play a vital role. In a series of 5-aryl ethylidene aminopyrimidine-2,4-diones, the introduction of an electron-withdrawing nitro group on the aryl moiety was found to decrease the cytotoxic activity against cancer cells. nih.gov Conversely, fusing a thiophene (B33073) ring to the pyrimidine core to create thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones and then modifying this new ring system can enhance inhibitory potency against other targets. For example, within this class of inhibitors, a chlorophenyl group at the R2 position and a benzyl (B1604629) group at the R3 position were found to be beneficial for potency. nih.gov

The following table summarizes key structural modifications and their observed impact on the biological activity of pyrimidine-2,4(1H,3H)-dione derivatives and related compounds.

| Position of Modification | Structural Change | Observed Effect on Biological Potency | Reference |

|---|---|---|---|

| N-1 | Substitution with cyclopropyl or phenyl groups | Increased antiviral (HIV-1, HIV-2) activity | nih.gov |

| C-5 | Homologation of methyl to larger alkyl groups | Decreased human thymidylate synthase (hTS) inhibition | nih.gov |

| C-6 | Addition of a benzoyl group | Greatly contributed to antiviral activity | nih.gov |

| Attached Aryl Moiety | Introduction of an electron-withdrawing nitro group | Decreased cytotoxic activity | nih.gov |

| Fused Thiazolo[4,5-d]pyrimidine Scaffold | Insertion of a chlorine atom at position 7 (vs. an oxo group) | Increased anticancer activity | mdpi.com |

Identifying Key Functional Groups for Activity

Pharmacophore elucidation aims to identify the essential functional groups responsible for a molecule's biological activity and their required three-dimensional arrangement. For derivatives of this compound, several key features have been identified as critical for their interactions with biological targets.

The pyrimidine-2,4(1H,3H)-dione nucleus itself serves as a fundamental scaffold. The two carbonyl (C=O) groups are pivotal functional groups that frequently participate in hydrogen bonding with amino acid residues in the active sites of target enzymes. researchgate.net For example, in studies of related compounds, the pyrimidine-dione moiety was observed to be embedded between key amino acids, forming hydrophobic interactions, while also engaging in hydrogen bonds with residues such as Asn140. nih.gov

The 5-(bromoacetyl) group is a highly significant feature. The α-bromo ketone is an electrophilic moiety, where the bromine atom acts as a good leaving group. This functionality allows the derivative to act as an alkylating agent, capable of forming a covalent bond with nucleophilic amino acid residues, such as cysteine, within a protein's binding site. This can lead to irreversible inhibition of the target enzyme. The presence of bromine in compounds has been associated with potent anticancer activity through various mechanisms, including the induction of apoptosis. nih.gov

Substituents attached to the core ring are also key for optimizing binding affinity. Aromatic or heterocyclic rings attached to the pyrimidine scaffold can engage in crucial hydrophobic and π–π stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine in the binding pocket. nih.govnih.gov Furthermore, specific atoms within these substituents can act as hydrogen bond donors or acceptors, forming additional stabilizing interactions with the target protein. nih.govnih.gov For instance, the sulfur atom in a fused thieno[2,3-d]pyrimidine (B153573) ring can mimic the interactions of other key functional groups in established enzyme inhibitors. nih.gov

The table below outlines the principal functional groups and their recognized roles in the biological activity of these compounds.

| Functional Group / Structural Feature | Probable Role in Biological Activity | Type of Interaction | Reference |

|---|---|---|---|

| Pyrimidine-dione Carbonyls | Act as hydrogen bond acceptors | Hydrogen Bonding | nih.govnih.gov |

| Bromoacetyl Moiety | Acts as an electrophile to form covalent bonds with target residues | Covalent Modification | nih.gov |

| Pyrimidine Ring | Serves as a rigid scaffold for orienting other functional groups | Hydrophobic Interaction | nih.gov |

| Aromatic/Heterocyclic Substituents | Fit into hydrophobic pockets and interact with aromatic residues | π–π Stacking, Hydrophobic Interaction | nih.gov |

| Substituent Heteroatoms (e.g., N, O, S) | Participate in specific polar interactions | Hydrogen Bonding | nih.govnih.gov |

Computational and Theoretical Chemistry Studies on 5 Bromoacetyl Pyrimidine 2,4 1h,3h Dione and Analogues

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand and predict the interaction between a ligand, such as a derivative of pyrimidine-2,4(1H,3H)-dione, and a protein target. The primary goal of molecular docking is to identify the correct binding geometry and estimate the binding affinity of the complex.

In silico molecular docking studies on analogues of pyrimidine-2,4(1H,3H)-dione have been instrumental in identifying potential therapeutic targets and elucidating binding mechanisms. For instance, various pyrimidine (B1678525) derivatives have been docked against a range of protein targets to explore their potential as antimicrobial and anticancer agents. figshare.com Computational analyses support biological findings, with docking studies often revealing key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. figshare.comtandfonline.com

The process typically involves preparing the 3D structures of both the ligand (e.g., 5-(Bromoacetyl)pyrimidine-2,4(1H,3H)-dione) and the target protein. The ligand's conformational space is then explored to find the best fit within the protein's binding site. Scoring functions are used to rank the different poses based on their predicted binding affinity. For example, studies on pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione analogues have shown good docking results with minimum binding energy against specific kinase inhibitors, suggesting their potential as anticancer agents. tandfonline.com

| Compound Class | Protein Target | Key Findings | Potential Application |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones | Kinase 1 Inhibitors (PDB id: 2YEX) | Good docking results with minimum binding energy, indicating strong binding affinity. tandfonline.com | Anticancer |

| 7-Phenyl-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones | Thymidylate Synthase (TS) | Binding pattern to the catalytic site of TS was revealed, explaining the mechanism of inhibition. | Antibacterial |

| Pyrano[2,3-d]pyrimidine dione (B5365651) derivatives | Jack bean urease | Compounds with hydrophobic substitutes on the phenyl ring showed good inhibitory activity due to hydrophobic interactions with the active site. | Urease Inhibition |

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. These methods can provide detailed information about molecular orbitals, charge distribution, and various chemical descriptors that govern a molecule's behavior.

For this compound and its analogues, quantum chemical computations can elucidate their chemical nature. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and distributions are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. nih.gov

A computational study on a bis[pyrimidine-2,4(1H,3H)-dione] derivative revealed that the HOMO was primarily located on one of the pyrimidine rings, extending to the central carbon atom, while the LUMO was distributed over the other pyrimidine ring and the chlorophenyl group. nih.gov This distribution of frontier orbitals provides insights into the regions of the molecule that are most likely to be involved in chemical reactions. Natural Bond Orbital (NBO) analysis can further detail the interactions between donor and acceptor orbitals within the molecule. nih.gov Such calculations can predict the electrophilic and nucleophilic sites within this compound, offering a theoretical basis for its reactivity.

| Descriptor | Significance | Typical Findings for Analogues |

|---|---|---|

| HOMO Energy | Related to the electron-donating ability of a molecule. | Localized on specific regions of the molecule, indicating sites of potential electrophilic attack. nih.gov |

| LUMO Energy | Related to the electron-accepting ability of a molecule. | Distributed over other parts of the molecule, indicating sites susceptible to nucleophilic attack. nih.gov |

| HOMO-LUMO Gap | Indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. nih.gov | Values vary depending on the specific substituents and solvent environment. nih.gov |

| Dipole Moment | Measure of the overall polarity of a molecule. | Influenced by the solvent environment, with higher values in polar solvents. nih.gov |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions by mapping out the potential energy surface and identifying transition states. This allows for a detailed understanding of reaction pathways, activation energies, and the factors that influence reaction outcomes.

For this compound, a key area of interest is the reactivity of the bromoacetyl group, particularly its susceptibility to nucleophilic substitution. Computational studies on related 5-substituted uracils have provided insights into their reactivity. For example, ab initio calculations have been used to study the reaction of uracil (B121893) derivatives with bromine, a process that involves the breaking of the Br-Br bond and the formation of charged intermediates. acs.org The solvent environment has been shown to play a significant role in stabilizing these charged species and influencing the reaction barriers. acs.org

Similar computational approaches can be applied to elucidate the reaction mechanisms of this compound with various nucleophiles. By calculating the Gibbs free energies of activation, the most favorable reaction pathways can be determined. For instance, the reaction of 5-bromouracil derivatives with sulfur nucleophiles has been studied, providing a basis for understanding the formation of 5-sulfur-substituted uracils. nih.gov Such computational investigations are crucial for predicting the products of reactions involving this compound and for designing synthetic routes to novel derivatives.

Prediction of Conformational Preferences and Tautomeric Forms

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape and the presence of different tautomeric forms. Computational methods are well-suited to explore the conformational landscape and predict the relative stabilities of various tautomers.

The pyrimidine-2,4(1H,3H)-dione core of the target molecule is analogous to uracil, which can exist in several tautomeric forms due to proton transfer reactions. Theoretical studies have consistently shown that the diketo form of uracil is the most stable tautomer, with enol forms being significantly higher in energy. kuleuven.be Mass spectrometry studies, supported by theoretical calculations, suggest that in the gas phase, uracil exists mainly as the classical diketo structure, with two minor enolic forms also present. nih.govresearchgate.net

For this compound, it is expected that the diketo tautomer will also be the most predominant and stable form under physiological conditions. Computational methods can be used to optimize the geometries of all possible tautomers and calculate their relative energies. The potential energy surface of uracil tautomerization has been shown to comprise at least 12 different tautomeric forms. kuleuven.be Furthermore, the conformational preferences of the bromoacetyl side chain can be investigated. The rotation around the C-C and C-N bonds can lead to different conformers with varying energies. Understanding the preferred conformation is crucial, as it can influence how the molecule interacts with biological targets.

| Tautomeric Form | Description | Relative Stability |

|---|---|---|

| Pyrimidine-2,4(1H,3H)-dione (Diketo) | The classical and most common form with two carbonyl groups. | Most stable tautomer. nih.govresearchgate.net |

| 4-Hydroxypyrimidin-2(1H)-one (Enol) | An enolic form with a hydroxyl group at position 4. | Less stable than the diketo form. nih.gov |

| 2-Hydroxypyrimidin-4(1H)-one (Enol) | An enolic form with a hydroxyl group at position 2. | Less stable than the diketo form. nih.gov |

Advanced Spectroscopic Characterization Methods in Research on 5 Bromoacetyl Pyrimidine 2,4 1h,3h Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 5-(bromoacetyl)pyrimidine-2,4(1H,3H)-dione, ¹H and ¹³C NMR are instrumental in confirming the presence and connectivity of its constituent atoms.

In the ¹H NMR spectrum, the protons of the pyrimidine (B1678525) ring and the bromoacetyl group would exhibit characteristic chemical shifts. The protons on the nitrogen atoms (N1-H and N3-H) are expected to appear as broad singlets, with their chemical shifts being sensitive to the solvent and concentration. The proton on the C6 carbon of the pyrimidine ring would likely appear as a singlet. The methylene (B1212753) protons of the bromoacetyl group (-CH₂Br) are also expected to produce a singlet, typically in a region indicative of a methylene group attached to a carbonyl and a bromine atom.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbons (C2 and C4) of the dione (B5365651) structure are expected to resonate at the downfield end of the spectrum. The carbons of the pyrimidine ring (C5 and C6) and the bromoacetyl group (C=O and CH₂Br) would also have characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N1-H | 10.5 - 11.5 (broad singlet) | - |

| N3-H | 11.0 - 12.0 (broad singlet) | - |

| C6-H | 7.5 - 8.0 (singlet) | 140 - 145 |

| -CH₂Br | 4.0 - 4.5 (singlet) | 30 - 35 |

| C2 (C=O) | - | 150 - 155 |

| C4 (C=O) | - | 160 - 165 |

| C5 | - | 110 - 115 |

| Acetyl C=O | - | 190 - 195 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is a definitive indicator of a monobrominated compound.

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would also reveal characteristic fragmentation patterns. The fragmentation of this compound would likely involve the loss of the bromoacetyl group or parts of it, as well as fragmentation of the pyrimidine ring.

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment | Significance |

| 247/249 | [C₆H₅BrN₂O₃]⁺ | Molecular ion peaks (M⁺, M+2) |

| 168 | [C₅H₄N₂O₃]⁺ | Loss of CH₂Br radical |

| 128 | [C₄H₄N₂O₂]⁺ | Uracil (B121893) fragment |

| 121/123 | [CH₂BrCO]⁺ | Bromoacetyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands corresponding to the vibrations of its bonds.

The most prominent peaks would be due to the stretching vibrations of the carbonyl groups (C=O) of the dione and the acetyl moiety. The N-H stretching vibrations of the pyrimidine ring would also be observable, typically as broad bands. The C-Br stretching vibration would appear in the fingerprint region of the spectrum.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H | 3100 - 3300 (broad) | Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C=O (dione) | 1650 - 1710 (strong) | Stretching |

| C=O (acetyl) | 1710 - 1730 (strong) | Stretching |

| C=C | 1600 - 1650 | Stretching |

| C-N | 1200 - 1350 | Stretching |

| C-Br | 500 - 600 | Stretching |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. For this compound, a single-crystal X-ray diffraction study would provide precise information on bond lengths, bond angles, and torsion angles. This technique would unequivocally confirm the connectivity and stereochemistry of the molecule.

Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and halogen bonding. In the solid state, the N-H groups of the pyrimidine ring are likely to act as hydrogen bond donors, while the carbonyl oxygens can act as hydrogen bond acceptors, leading to the formation of extended networks. The bromine atom of the bromoacetyl group could also participate in halogen bonding, which is an important non-covalent interaction in crystal engineering. Understanding these interactions is crucial for predicting the physical properties of the compound, such as its melting point and solubility. While specific crystallographic data for this compound is not available, the technique remains the gold standard for absolute structure determination in the solid state.

Emerging Research Avenues and Future Perspectives for 5 Bromoacetyl Pyrimidine 2,4 1h,3h Dione

Development of Novel Chemical Probes and Tools

The deliberate design of molecules that can form a stable, covalent bond with their biological targets has re-emerged as a powerful strategy in drug discovery and chemical biology. mdpi.com 5-(Bromoacetyl)pyrimidine-2,4(1H,3H)-dione is an ideal candidate for the development of such targeted covalent inhibitors (TCIs) and chemical probes.

The compound's utility stems from the electrophilic nature of the carbon atom adjacent to the bromine in the bromoacetyl "warhead." researchgate.netresearchgate.net This group is primed to react with nucleophilic amino acid residues on a protein's surface. The most common target for such α-haloketone warheads is the thiol side chain of cysteine, which is a relatively strong nucleophile at physiological pH. nih.gov The reaction proceeds via a nucleophilic substitution mechanism, where the cysteine sulfur attacks the electrophilic carbon, displacing the bromide ion and forming a stable thioether bond. This covalent modification effectively and often irreversibly inactivates the target protein.

This property allows this compound to be used as a chemical probe for:

Target Identification and Validation: By attaching a reporter tag (like a fluorophore or biotin) to the pyrimidine (B1678525) scaffold, researchers can use the bromoacetyl group to covalently label its binding partners in a complex biological sample. Subsequent isolation and identification of these labeled proteins can reveal novel drug targets.

Active Site Mapping: As a reactive fragment, the compound can be used to identify accessible and reactive cysteine residues within the binding sites of enzymes, providing crucial information for the rational design of more potent and selective inhibitors. researchgate.net

Mechanism of Action Studies: Covalent probes enable the study of protein function with high temporal and spatial control, helping to elucidate the specific roles of target proteins in cellular signaling pathways.

The pyrimidine-2,4-dione core acts as the "guidance system," providing initial non-covalent interactions (such as hydrogen bonding and hydrophobic interactions) that position the reactive bromoacetyl group correctly within the target's binding pocket, thereby enhancing the specificity and efficiency of the covalent reaction. mdpi.comcas.org

Integration into Complex Molecular Architectures

Beyond its use as a covalent probe, this compound is a versatile synthetic intermediate for constructing more complex and diverse molecular structures. The bromoacetyl group serves as a reactive handle for a variety of chemical transformations, allowing for the elaboration of the pyrimidine core into fused heterocyclic systems.

A key example of its synthetic utility is in the construction of other heterocyclic rings fused to or substituted on the pyrimidine base. For instance, 5-Bromoacetyluracil can be converted into a range of 5-substituted derivatives. nih.gov One of the most well-established reactions for α-haloketones is the Hantzsch thiazole (B1198619) synthesis. In this reaction, this compound can be condensed with a thiourea (B124793) derivative to form a 2-aminothiazolyl-pyrimidine structure. Similarly, reaction with amidines can yield substituted imidazole derivatives. nih.gov

These transformations are significant because they allow chemists to rapidly build molecular complexity and explore new chemical space. Fusing or linking different heterocyclic systems is a proven strategy in drug discovery for modulating a compound's pharmacological profile. acs.org For example, thiazole and imidazole rings are themselves prevalent in many bioactive molecules and can introduce new hydrogen bonding patterns or steric features that enhance binding affinity and selectivity for a biological target. The synthesis of a 2-amino-4-thiazolyl derivative from 5-bromoacetyluracil highlights its role as a key building block for creating novel, multi-ring scaffolds. nih.gov

Exploration of New Therapeutic Indications Based on Mechanistic Insights

The pyrimidine-2,4-dione scaffold is found in a wide array of approved drugs with diverse therapeutic applications, including anticancer and antiviral agents. researchgate.netsciensage.infonih.gov This established biological relevance, combined with the covalent binding mechanism conferred by the bromoacetyl group, opens up exciting possibilities for developing novel therapeutics.

The primary mechanistic insight is that this compound can act as a targeted covalent inhibitor. This mode of action offers several advantages, including high potency and a prolonged duration of action, as the inhibitor's effect is not dependent on maintaining a high circulating concentration. cas.org This is particularly useful for targeting enzymes where sustained inhibition is required.

Given the prevalence of pyrimidine derivatives as anticancer agents, a major area of exploration is the development of covalent inhibitors for cancer-related enzymes. nih.govbenthamscience.com Many protein kinases, which are key regulators of cancer cell growth and proliferation, have cysteine residues located in or near their ATP-binding pocket that can be targeted by covalent inhibitors. nih.gov Likewise, enzymes involved in DNA repair, such as Poly(ADP-ribose) polymerase-1 (PARP-1), are another promising target class for which pyrimidine-based inhibitors have shown efficacy. rsc.orgnih.gov The compound could serve as a starting point for designing inhibitors that covalently bind to a specific cysteine in such an enzyme, leading to potent and selective anticancer activity. Some derivatives of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione have been shown to induce cancer cell apoptosis by increasing intracellular reactive oxygen species (ROS). rsc.org

The table below summarizes the activities of various related pyrimidine-2,4-dione derivatives, illustrating the therapeutic potential of the core scaffold.

| Derivative Class | Biological Target/Activity | Therapeutic Area |

| Pyrano[2,3-d]pyrimidine-2,4-dione | PARP-1 Inhibition | Cancer |

| Pyrido[2,3-d]pyrimidine-2,4-dione | RAF-MEK-ERK Pathway Blockade | Cancer |

| Isoxazolidine-linked pyrimidine-2,4-diones | HIV Reverse Transcriptase (RT) Inhibition | Antiviral (HIV) |

| 5-(Pyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione | Ecto-5'-nucleotidase (CD73) Inhibition | Cancer Immunotherapy |

| 1,3-Diphenylpyrimidine-2,4(1H,3H)-dione | ROS Production / Apoptosis Induction | Cancer |

This table presents data for derivatives of the core pyrimidine-2,4-dione scaffold to illustrate its broad bioactivity. The specific compound this compound is a starting point for developing such targeted agents.

Challenges and Opportunities in the Design of Pyrimidine-Derived Bioactive Compounds

While the pyrimidine scaffold is considered a privileged structure in drug discovery, and covalent inhibitors offer distinct advantages, their development is not without significant challenges.

Challenges:

Selectivity and Off-Target Effects: The high reactivity of a warhead like the bromoacetyl group raises concerns about off-target modification. If the inhibitor reacts with unintended proteins, it can lead to toxicity. cas.orgnih.gov Achieving a high degree of selectivity, where the covalent bond forms only with the desired target, requires careful tuning of both the warhead's reactivity and the scaffold's binding affinity.

Drug Resistance: Target proteins can develop resistance through mutations, particularly at the site of covalent modification. For example, a mutation of the target cysteine to a non-nucleophilic amino acid like serine or alanine would render a covalent inhibitor ineffective. nih.gov

Pharmacokinetics: The reactivity of covalent inhibitors can make it difficult to achieve favorable pharmacokinetic properties. The compound may be trapped by abundant nucleophiles like glutathione in the bloodstream before it can reach its intended target. nih.gov

Synthetic Complexity: While the pyrimidine core is accessible, creating highly substituted and complex derivatives needed to achieve selectivity can be synthetically challenging. humanjournals.com

Opportunities:

Drugging the "Undruggable": Covalent inhibition provides a powerful strategy for targeting proteins that have been historically difficult to inhibit with traditional non-covalent molecules, such as those with shallow binding pockets. mdpi.comcas.org The formation of a stable covalent bond can provide the necessary binding affinity where weak non-covalent interactions alone are insufficient.

Enhanced Potency and Duration of Action: By forming an irreversible bond, covalent inhibitors can achieve a level of potency and a prolonged pharmacodynamic effect that is difficult to match with reversible inhibitors. This can translate to lower and less frequent dosing regimens. nih.gov

Rational Design: Advances in proteomics, structural biology, and computational chemistry are enabling a more rational approach to designing covalent inhibitors. mdpi.com Techniques can identify accessible cysteine residues in target proteins, and the reactivity of different warheads can be computationally predicted, helping to mitigate risks of off-target effects.

Versatility of the Pyrimidine Scaffold: The pyrimidine ring is exceptionally versatile. Its ability to be substituted at multiple positions allows for fine-tuning of its steric and electronic properties to optimize binding affinity, selectivity, and pharmacokinetic profiles. nih.govnih.gov This adaptability makes it an excellent platform for developing the next generation of highly targeted covalent therapeutics.

Q & A

Basic: What are the recommended synthetic routes for 5-(bromoacetyl)pyrimidine-2,4(1H,3H)-dione, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or cyclocondensation reactions . For example:

- Bromoacetylation : Reacting pyrimidine-2,4(1H,3H)-dione with bromoacetyl bromide in the presence of a base (e.g., sodium methoxide) under anhydrous conditions .

- Thiazole Formation : Evidence from analogous compounds shows that α-bromoacetyl derivatives react with thioacetamide in glacial acetic acid under reflux to form thiazole rings, a method applicable to this compound .

Optimization Tips : - Use continuous flow reactors for scalability and improved yield .

- Monitor reaction progress via TLC or HPLC to minimize byproducts like bis(pyrimidine-diones) .

Advanced: How does the bromoacetyl group influence the reactivity of pyrimidine-2,4(1H,3H)-dione in cross-coupling or cyclocondensation reactions?

The bromoacetyl moiety acts as an electrophilic site , enabling:

- Nucleophilic Substitution : Reactivity with amines or thiols to form C–N or C–S bonds, critical for heterocyclic ring formation (e.g., thiazoles or imidazoles) .

- Mechanistic Insight : In cyclocondensation with thiourea, the bromine atom is displaced, forming a thiazole ring via intermediate thioenolization .

Data Support : ¹H NMR spectra of similar compounds show characteristic thiazole proton signals at 7.57–7.62 ppm and methylene protons at 4.78–5.21 ppm, confirming successful substitution .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : The bromoacetyl group’s methylene protons appear as a singlet at ~4.3–4.5 ppm, while pyrimidine NH protons resonate at ~10–11 ppm . Carbonyl carbons (C=O) are observed at 160–163 ppm in ¹³C NMR .

- Mass Spectrometry : ESI-HRMS provides exact mass confirmation (e.g., [M+H]⁺ for C₆H₅BrN₂O₃: theoretical 232.9504) .

- IR Spectroscopy : Confirm C=O (1650–1700 cm⁻¹) and C–Br (500–600 cm⁻¹) stretches .

Advanced: What computational methods can predict the biological activity of this compound derivatives?

- Molecular Docking : Screen against targets like Staphylococcus aureus dihydrofolate reductase (DHFR), as structurally related pyrimidine-diones show antimicrobial activity .

- QSAR Models : Use substituent descriptors (e.g., Hammett σ) to correlate electronic effects of the bromoacetyl group with bioactivity .

Case Study : A derivative with a 4-methylbenzyl substituent exhibited enhanced activity against S. aureus (MIC: 2 µg/mL vs. 8 µg/mL for streptomycin), highlighting the role of lipophilicity .

Basic: How can purification challenges (e.g., byproduct formation) be addressed during synthesis?

- Byproduct Mitigation : Adjust stoichiometry (e.g., 1:1 aldehyde-to-uracil ratio) to avoid bis(pyrimidine-dione) formation .

- Purification Methods :

- Recrystallization : Use ethanol/water mixtures for high-purity crystals .

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent resolves bromoacetyl derivatives from unreacted starting materials .

Advanced: What are the mechanistic pathways for unexpected intermediates, such as hydroxyalkylated byproducts?

- Intermediate Isolation : In reactions with aldehydes, hydroxyalkylated intermediates (e.g., 5-(hydroxy(phenyl)methyl) derivatives) may form via acid-catalyzed aldol addition .

- Stabilization : Hydrogen bonding between NH and C=O groups in the uracil ring stabilizes intermediates, as shown in X-ray crystallography (Fig. 6b) .

Implications : Optimize reaction pH (<2) and temperature (>70°C) to favor the desired pathway .

Basic: What safety protocols are essential when handling this compound?

- Hazard Mitigation :

- Use PPE (gloves, goggles) due to lachrymatory bromoacetyl vapors .

- Work in a fume hood to avoid inhalation .

- Emergency Measures : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How can substituent modifications enhance the compound’s pharmacokinetic properties?

- SAR Insights :

Basic: What are the documented biological activities of structurally related pyrimidine-2,4(1H,3H)-diones?

- Antimicrobial : Thieno-pyrimidine analogs inhibit S. aureus (MIC: 2–8 µg/mL) and Candida albicans .

- Antiviral : Uracil derivatives inhibit HIV-1 capsid assembly (IC₅₀: ~10 µM) .

Key Data : Activity correlates with electron-withdrawing substituents (e.g., Br, CF₃) enhancing target binding .

Advanced: What strategies resolve contradictions in reported bioactivity data for pyrimidine-dione derivatives?

- Data Triangulation :

- Assay Variability : Standardize MIC testing using CLSI guidelines to compare S. aureus results .

- Structural Confirmation : Validate ambiguous compounds via X-ray crystallography to rule out regioisomerism .

Example : A study initially reporting weak activity revised results after identifying a misassigned NH proton signal in ¹H NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.